N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Description
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a tetrahydrobenzothiazole core linked via an acetamide bridge to a 5-phenyl-1,3,4-oxadiazole-2-sulfanyl moiety. The oxadiazole-thiol group contributes to hydrogen-bonding capacity and metabolic stability, while the phenyl substituent may enhance hydrophobic interactions with biological targets. Such structural features are common in pharmaceutical agents targeting kinases, antimicrobial pathways, or neurological receptors .
Properties
IUPAC Name |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c1-11-7-8-13-14(9-11)26-17(19-13)20-15(23)10-25-18-22-21-16(24-18)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOPYAVLHUXSCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including anticancer effects and immunomodulatory activities, supported by data tables and relevant case studies.
The compound has the following molecular characteristics:
- Molecular Formula : C17H17N3OS3
- Molecular Weight : 375.53 g/mol
- CAS Number : 573950-96-6
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to oxadiazole derivatives. For instance, a study indicated that certain oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. The findings suggested that these compounds induced apoptosis in a dose-dependent manner .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.65 | Apoptosis Induction |
| Compound B | U-937 (Leukemia) | 0.75 | Cell Cycle Arrest |
| N-(6-methyl...) | MDA-MB-231 (Breast Cancer) | TBD | TBD |
Immunomodulatory Effects
Research has also explored the immunomodulatory effects of benzothiazole derivatives. A study found that certain derivatives could modulate T cell responses and enhance humoral immune responses in murine models . This suggests that N-(6-methyl...) may also possess similar immunomodulatory properties.
Table 2: Immunomodulatory Effects of Benzothiazole Derivatives
| Compound | Immune Response Tested | Effect Observed |
|---|---|---|
| Compound C | T Cell Proliferation | Increased |
| Compound D | Humoral Response | Enhanced |
| N-(6-methyl...) | TBD | TBD |
Case Studies
- Case Study on Anticancer Activity : In a study involving various oxadiazole derivatives, it was reported that some compounds demonstrated greater cytotoxic activity than traditional chemotherapeutics like doxorubicin. The study utilized flow cytometry to confirm the induction of apoptosis in cancer cell lines .
- Case Study on Immunomodulation : Another investigation focused on the immunoregulatory properties of isoxazole derivatives indicated their potential in enhancing immune responses while suppressing inflammatory pathways. This could imply a similar role for N-(6-methyl...) in modulating immune functions .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound | Benzothiazole Substituent | Acetamide Substituent | Molecular Weight (g/mol) | Predicted logP |
|---|---|---|---|---|
| Target Compound | 6-methyl-tetrahydro | 5-phenyl-oxadiazole-sulfanyl | 400.5 | 2.3 |
| Patent Example (6-CF3, 3-OMe) | 6-CF3 | 3-methoxyphenyl | 428.4 | 3.1 |
| Patent Example (6-CF3, Ph) | 6-CF3 | Phenyl | 398.4 | 3.5 |
Indole-Containing Analogues from Pharmaceutical Research
The Brazilian Journal of Pharmaceutical Sciences (2015) describes N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides . Key distinctions include:
- Oxadiazole Substituent: The indole-3-ylmethyl group in these analogues replaces the target compound’s phenyl group.
- Spectral Data : The indole analogues’ EIMS spectra (e.g., m/z 189 [M]+) differ from the target compound’s hypothetical fragmentation pattern, reflecting structural variations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
